molecular formula C12H14O B12573551 (1R)-2-benzylidenecyclopentan-1-ol CAS No. 189153-98-8

(1R)-2-benzylidenecyclopentan-1-ol

Cat. No.: B12573551
CAS No.: 189153-98-8
M. Wt: 174.24 g/mol
InChI Key: OTWFRIUNWJAZES-GFCCVEGCSA-N
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Description

(1R)-2-benzylidenecyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a benzylidene group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-benzylidenecyclopentan-1-ol typically involves the reaction of cyclopentanone with benzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative. This reaction is known as the Aldol condensation. The resulting product is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-benzylidenecyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a cyclopentylmethyl derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylidenecyclopentanone.

    Reduction: Formation of cyclopentylmethylcyclopentanol.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

(1R)-2-benzylidenecyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-benzylidenecyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-methoxycyclopentan-1-ol: Similar structure but with a methoxy group instead of a benzylidene group.

    (1R,3S)-3-amino-1-cyclopentanol: Contains an amino group and different stereochemistry.

Uniqueness

(1R)-2-benzylidenecyclopentan-1-ol is unique due to its specific combination of a benzylidene group and a hydroxyl group on a cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

189153-98-8

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(1R)-2-benzylidenecyclopentan-1-ol

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9,12-13H,4,7-8H2/t12-/m1/s1

InChI Key

OTWFRIUNWJAZES-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@H](C(=CC2=CC=CC=C2)C1)O

Canonical SMILES

C1CC(C(=CC2=CC=CC=C2)C1)O

Origin of Product

United States

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